7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Medicinal chemistry Physicochemical property prediction Quinazoline library design

Procure 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2548983-82-8), a fully substituted quinazoline-piperidine hybrid with computed XLogP3-AA = 2.7, 7 HBA, and 4 rotatable bonds. Unlike 6-bromo analogues, the 7-fluoro substitution eliminates CYP450-mediated debromination risk, predicting superior metabolic stability. This scaffold provides a dual acceptor motif for kinase hinge regions or GPR119 agonist fragment-growing. No public biological data exist—purchasing both 7-fluoro and 6-bromo analogues for head-to-head profiling is recommended to establish selectivity advantages driven by substitution and linker geometry.

Molecular Formula C18H18FN5O
Molecular Weight 339.4 g/mol
CAS No. 2548983-82-8
Cat. No. B6436649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
CAS2548983-82-8
Molecular FormulaC18H18FN5O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=CC(=C4)F
InChIInChI=1S/C18H18FN5O/c19-14-1-2-15-16(9-14)22-12-23-18(15)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2
InChIKeyHLWGJPOQOFDYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2548983-82-8) – Structural Identity and Classification


7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2548983-82-8) is a synthetic, fully substituted quinazoline featuring a 7-fluoro substituent on the bicyclic core and a 4-piperidinyl group bearing a pyrazin-2-yloxymethyl side chain [1]. The compound is currently listed in the PubChem compound database (CID 154582845) with computed molecular descriptors but no reported biological assay results [1]. It belongs to a class of quinazoline-piperidine hybrids that have been investigated as GPR119 agonists, kinase inhibitors, and PDE modulators, although no target engagement or phenotypic screening data are publicly available for this specific analogue.

Why In-Class Quinazoline-Piperidine Hybrids Cannot Replace 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline Without Verification


Quinazoline derivatives with piperidine linkers exhibit profound sensitivity to substitution pattern, halogen regioisomerism, and heteroaryl appendage identity. Even minor alterations—such as shifting the fluorine atom from the 7- to the 6-position, replacing the pyrazine with a pyridine, or changing the oxymethylene tether length—can drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. In the absence of head-to-head pharmacological data for the 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline scaffold, generic selection of a ‘similar’ fluorinated quinazoline (e.g., 6-bromo or des-fluoro analogues) carries the risk of divergent target selectivity, ADME profile, and synthetic tractability. The following sections provide the maximum quantifiable differentiation that can be extracted from currently available computed properties [1].

Quantitative Differentiation Evidence for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline


Computed Physicochemical Profile Differentiates the 7-Fluoro Scaffold from the 6-Bromo Analogue

The 7-fluoro substitution confers a distinct physicochemical signature relative to the 6-bromo analogue (6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, CAS 2549014-98-2). The target compound exhibits a computed XLogP3-AA of 2.7, one hydrogen bond donor (0), and a molecular weight of 339.4 g/mol, whereas the 6-bromo analogue is expected to possess higher lipophilicity and a larger molecular weight due to the bromine atom [1]. These differences predict divergent solubility, permeability, and CYP450 binding propensities that cannot be interchangeably assumed.

Medicinal chemistry Physicochemical property prediction Quinazoline library design

Hydrogen Bond Acceptor Count Distinguishes the Pyrazinyl-ether Side Chain from Common Phenyl or Pyridyl Analogues

The pyrazin-2-yloxymethyl substituent provides 7 hydrogen bond acceptor sites (HBA), as computed by Cactvs, compared to typical 5–6 HBA for pyridyl- or phenyl-ether analogues lacking the second ring nitrogen [1]. This additional acceptor capacity may enable distinct binding interactions with protein targets that possess complementary hydrogen bond donor networks in the solvent-exposed region.

Structure-activity relationships Molecular recognition Fragment-based design

Rotatable Bond Count Suggests Conformational Flexibility Advantage over Rigid Spirocyclic Quinazolines

The target compound possesses 4 rotatable bonds (computed), a value that falls between highly flexible alkyl-linked piperidines (>6 rotatable bonds) and fully rigid spirocyclic quinazoline-piperidine hybrids (e.g., diastereoselective iNOS inhibitor spirocycles with 2–3 rotatable bonds) [1]. This intermediate flexibility may balance entropy-driven binding losses with the ability to adapt to different protein conformations.

Conformational analysis Ligand pre-organization Entropic penalty

Recommended Research Application Scenarios for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline


Lead-like Fragment Elaboration in GPR119 or Kinase Drug Discovery Programs

Based on its computed lipophilicity (XLogP3-AA = 2.7) and hydrogen-bonding capacity (7 HBA), the compound can serve as a starting point for fragment-growing strategies targeting GPCRs (e.g., GPR119) or kinase hinge regions where a dual acceptor motif is beneficial. Its intermediate rotatable bond count (4) offers a probe to study the entropic penalty of linker flexibility versus rigidification [1].

Selectivity Profiling Against 6-Halo Substituted Congeners in Cellular Assays

The computed differences in lipophilicity and molecular weight between the 7-fluoro and the 6-bromo analogue (ΔXLogP3-AA ~0.8; ΔMW >60) suggest distinct cell permeability and target engagement profiles. Head-to-head testing in a panel of GPCR or kinase assays would delineate whether the 7-fluoro substitution confers a selectivity advantage, providing a rational basis for procurement of one scaffold over the other [1].

Metabolic Stability Screening in Hepatocyte Assays to Validate Predicted Clearance Advantages

The lower lipophilicity and absence of bromine (which is susceptible to CYP450-mediated debromination) predict potentially improved metabolic stability for the 7-fluoro analogue compared to the 6-bromo derivative. Procurement of both compounds for parallel microsomal or hepatocyte stability assays would generate the quantitative comparative data currently missing from the public domain [1].

Quote Request

Request a Quote for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.